(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Overview
Description
(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene derivative.
Amidation: The benzylidene-thiazolidinone is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.
Reduction: Reduction reactions can occur at the benzylidene double bond.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor due to its thiazolidinone core, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzylidene moiety may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are studied for their various biological activities.
Uniqueness
What sets (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-14-3-5-15(6-4-14)13-18-20(26)24(22(29)30-18)12-11-19(25)23-17-9-7-16(8-10-17)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFNTDQDXPVXQM-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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